REACTION_SMILES
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[Br:25][C:26]([F:27])([F:28])[C:29]([F:30])([F:31])[Br:32].[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][c:8]1[c:9]([O:16][CH2:17][CH3:18])[n:10][n:11]2[c:12]1[s:13][cH:14][cH:15]2)=[O:19].[CH2:20]([Li:21])[CH2:22][CH2:23][CH3:24].[CH2:45]1[O:46][CH2:47][CH2:48][CH2:49]1.[CH3:35][C:36](=[O:37])[OH:38].[CH3:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44].[Cl-:33].[NH4+:34]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][c:8]1[c:9]([O:16][CH2:17][CH3:18])[n:10][n:11]2[c:12]1[s:13][cH:14][c:15]2[Br:25])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(Br)C(F)(F)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1nn2ccsc2c1NC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCCCCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH4+]
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Name
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|
Type
|
product
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Smiles
|
CCOc1nn2c(Br)csc2c1NC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |